molecular formula C5H8O3 B190267 1-Methoxycyclopropane-1-carboxylic acid CAS No. 100683-08-7

1-Methoxycyclopropane-1-carboxylic acid

Cat. No.: B190267
CAS No.: 100683-08-7
M. Wt: 116.11 g/mol
InChI Key: HPOWDCXQUZLJRQ-UHFFFAOYSA-N
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Description

1-Methoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by a cyclopropane ring substituted with a methoxy group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-methoxycyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of the resulting γ-substituted amino acid derivatives .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis methods mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

1-Methoxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or alkanes .

Scientific Research Applications

1-Methoxycyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze reactions involving cyclopropane rings. For example, cyclopropane fatty acid synthase can convert the compound into cyclopropane-containing fatty acids, which play a role in membrane structure and function .

The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations enable the compound to participate in a wide range of biochemical processes and pathways .

Comparison with Similar Compounds

1-Methoxycyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-methylcyclopropane-1-carboxylic acid and 1-aminocyclopropane-1-carboxylic acid .

    1-Methylcyclopropane-1-carboxylic acid: This compound has a similar cyclopropane ring structure but with a methyl group instead of a methoxy group.

    1-Aminocyclopropane-1-carboxylic acid: This compound contains an amino group instead of a methoxy group and is a key intermediate in the biosynthesis of the plant hormone ethylene.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific research applications and synthetic methodologies .

Properties

IUPAC Name

1-methoxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWDCXQUZLJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626066
Record name 1-Methoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100683-08-7
Record name 1-Methoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxycyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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